molecular formula C8H9FO B142826 (R)-1-(3-Fluorophenyl)ethanol CAS No. 126534-33-6

(R)-1-(3-Fluorophenyl)ethanol

Cat. No. B142826
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-ZCFIWIBFSA-N
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Description

(R)-1-(3-Fluorophenyl)ethanol is not directly discussed in the provided papers; however, the papers do discuss closely related compounds that are key chiral intermediates for the synthesis of various pharmaceutical agents. These compounds include (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, and (R)-2-Chloro-1-(3-chlorophenyl)ethanol. These substances are structurally similar to (R)-1-(3-Fluorophenyl)ethanol and are used in the production of chemokine CCR5 antagonists, aprepitant, and β-adrenoceptor receptor (β-AR) agonists, respectively .

Synthesis Analysis

The synthesis of these chiral alcohols involves the asymmetric reduction of their corresponding ketones. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is synthesized using recombinant Escherichia coli cells, which exhibit excellent enantioselectivity. The process is enhanced by using a polar organic solvent-aqueous medium, specifically isopropanol, to improve solubility and cell membrane permeability . Similarly, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is produced by the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone using Leifsonia xyli CCTCC M 2010241 cells with isopropanol as a co-substrate for cofactor recycling . The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is carried out by the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using permeabilized cells of Candida ontarioensis, which after cetyltrimethylammonium bromide-pretreatment, show increased activity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a chiral center at the carbon atom bearing the hydroxyl group, which is responsible for their optical activity. The fluorine or chloro substituents on the phenyl ring influence the electronic properties and reactivity of these molecules. The trifluoromethyl groups in (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol are particularly electron-withdrawing, which can affect the reduction process and the overall yield .

Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of these compounds is the enantioselective reduction of a ketone to a secondary alcohol. This reaction is catalyzed by various microorganisms, which contain enzymes capable of reducing the ketone group while maintaining high enantiomeric excess (ee). The reaction conditions, including temperature, solvent, and substrate concentration, are optimized to achieve high yields and ee .

Physical and Chemical Properties Analysis

The physical and chemical properties of these chiral alcohols are influenced by their molecular structures. The presence of halogen substituents affects their solubility in organic solvents, which is a critical factor in the synthesis process. The high enantiomeric excess indicates that these compounds have a single, well-defined stereochemistry, which is crucial for their activity as pharmaceutical intermediates. The optimization of reaction conditions, such as the use of isopropanol as a cosolvent, is aimed at improving these properties to enhance the efficiency of the biocatalytic processes .

Scientific Research Applications

Enantioselective Synthesis and Biocatalysis

  • Enantioselective Synthesis for Antagonists : (S)-1-(4-Fluorophenyl)ethanol, similar to (R)-1-(3-Fluorophenyl)ethanol, is used in the enantioselective synthesis of antagonists for the CCR5 chemokine receptor, which can be protective against HIV infection. The synthesis involves bioreduction using Daucus carota cells, demonstrating the compound's significance in pharmaceutical applications (ChemChemTech, 2022).

  • Biotransformation-Mediated Synthesis : Biotransformation techniques are employed for synthesizing (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the preparation of potent inhibitors used in clinical development. This method highlights the compound's role in creating medically significant molecules (Tetrahedron-asymmetry, 2010).

  • Novel Biocatalyst Applications : The compound is involved in the kinetic resolution of secondary alcohols, where it's used as a precursor for synthesizing enantiomeric drugs. This indicates its role in creating specific drug enantiomers, crucial for therapeutic efficacy (Journal of Materials Science, 2018).

Molecular Studies and Chiral Recognition

  • Fluorine Substitution in Chiral Recognition : The effect of fluorine substitution on chiral recognition is studied using molecular complexes of 1-aryl-1-ethanol, including variants like (S)-1-(4-fluorophenyl)ethanol. This research contributes to understanding the role of fluorine in molecular interactions, important for drug design and synthesis (Physical chemistry chemical physics : PCCP, 2013).

  • Chiral Recognition in Spectroscopy : The compound's diastereomeric adducts with butan-2-ol are studied using spectroscopy, highlighting its application in chiral discrimination processes. This is crucial for developing methods to separate and analyze chiral molecules in various scientific fields (The journal of physical chemistry. A, 2016).

Drug Synthesis and Pharmaceutical Intermediates

  • Intermediate in Drug Synthesis : The compound acts as an intermediate in the synthesis of certain drugs, demonstrating its significance in the pharmaceutical industry. This includes its role in creating drugs with specific stereochemistry, essential for their therapeutic effects (Applied Biochemistry and Biotechnology, 2018).

  • Biocatalytic Preparation : (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an analogue of the compound , is used in the biocatalytic preparation of a chemokine CCR5 antagonist. The research demonstrates its role in creating more efficient and enantioselective biocatalytic processes (Catalysts, 2019).

Safety And Hazards

The safety information for “®-1-(3-Fluorophenyl)ethanol” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

Future Directions

As “®-1-(3-Fluorophenyl)ethanol” is used in pharmaceutical synthesis, particularly in the preparation and SAR of tolylamines with 5-HT6 receptor antagonist activity , future research could focus on exploring its potential applications in drug development and medicinal chemistry.

properties

IUPAC Name

(1R)-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381254
Record name (R)-1-(3-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Fluorophenyl)ethanol

CAS RN

126534-33-6
Record name (αR)-3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(3-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Li, N Wang, L Lu, G Zhu - The Journal of Organic Chemistry, 2015 - ACS Publications
A neutral gold(I) complex [(IPr)AuCl] (IPr = 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) was found to be a highly effective catalyst for the hydration of terminal alkynes, including …
Number of citations: 87 pubs.acs.org
DR Boyd, ND Sharma, NI Bowers, H Dalton… - Organic & …, 2006 - pubs.rsc.org
Biotransformations of a series of ortho-, meta- and para-substituted ethylbenzene and propylbenzene substrates have been carried out, using Pseudomonas putida UV4, a source of …
Number of citations: 36 pubs.rsc.org
IM Pastor, P Västilä, H Adolfsson - Chemistry–A European …, 2003 - Wiley Online Library
A library of novel dipeptide‐analogue ligands based on the combination of tert‐butoxycarbonyl(N‐Boc)‐protected α‐amino acids and chiral vicinal amino alcohols were prepared. …
MN Cheemala, M Gayral, JM Brown, K Rossen… - …, 2007 - thieme-connect.com
The synthesis of a new paracyclophane phosphine is described. This ligand was highly efficient in the ruthenium-catalyzed asymmetric hydrogenation of various aromatic and …
Number of citations: 26 www.thieme-connect.com

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